hexafluoroacetone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO/c4-2(5,6)1(10-11)3(7,8)9/h11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQTYCGUGOVSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338631 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-76-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-propanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hexafluoroacetone Oxime and Precursors
Advanced Approaches to Hexafluoroacetone (B58046) Synthesis as a Key Precursor
The synthesis of HFA is achieved through various pathways, including catalytic oxidation, fluorination of halogenated precursors, isomerization reactions, and oxidation of fluoroalkenes.
The catalytic oxidation of hexafluoropropylene (HFP) is a prominent method for HFA synthesis. This process typically involves reacting HFP with oxygen over a catalyst. Various catalysts have been investigated, including platinum group metals on carbon supports and fluorinated alumina (B75360). For instance, using a 0.5% Palladium on Carbon (Pd/C) catalyst at 150°C results in a 54.7% conversion of HFP with a high selectivity of 87.4% for HFA. fluorine1.ru Similarly, a 5% Ruthenium on Carbon (Ru/C) catalyst at 120°C achieves a 63.2% conversion with 87.4% selectivity. fluorine1.ru Other oxidizing agents like chromium (VI) oxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) have also been employed. fluorine1.ru The reaction of HFP with CrO₃ in the presence of hydrogen fluoride (B91410) (HF) yielded 24% HFA. fluorine1.rufluorine1.ru
| Catalyst | Oxidizing Agent | Temperature (°C) | HFP Conversion (%) | HFA Selectivity (%) | Reference |
| 0.5% Pd/C | O₂ | 150 | 54.7 | 87.4 | fluorine1.ru |
| 5% Ru/C | O₂ | 120 | 63.2 | 87.4 | fluorine1.ru |
| Fluorinated Al₂O₃ | O₂ (with H₂O) | 175 | 15.4 | 70.4 | fluorine1.rufluorine1.ru |
| CrO₃ | CrO₃ (with HF) | N/A | N/A | 24 (Yield) | fluorine1.rufluorine1.ru |
The industrial production of HFA often relies on the halogen exchange reaction between hexachloroacetone (B130050) and anhydrous hydrogen fluoride (HF) in the gas phase, typically in the presence of a chromium-based catalyst. fluorine1.ruthieme-connect.comwikipedia.org This process involves passing the reactants over a catalyst at elevated temperatures. For example, fluorination of hexachloroacetone at 250°C over a chromium oxyfluoride catalyst can yield HFA at 81%. fluorine1.rufluorine1.ru Different forms of chromium catalysts, such as those derived from the thermal decomposition of organochromium salts, chromium (III) oxide (Cr₂O₃) gels, or chromium (III) oxide hydroxide (B78521) (CrOOH), have been developed to improve catalyst lifetime and reaction efficiency. fluorine1.ruthieme-connect.com A continuous two-step process using a gamma-alumina catalyst impregnated with Cr₂O₃ has also been patented, operating at temperatures between 330°C and 370°C. google.com
| Catalyst System | Precursor | Temperature (°C) | Yield/Conversion | Reference |
| Chromium Oxyfluoride | Hexachloroacetone | 250 | 81% Yield | fluorine1.rufluorine1.ru |
| Cr₂O₃ gel | Hexachloroacetone | N/A | 98% Conversion | fluorine1.rufluorine1.ru |
| γ-Al₂O₃ impregnated with Cr₂O₃ | Hexachloroacetone | 330-370 | Quantitative Conversion | google.com |
| Hexagonal-CrOOH on CaF₂ | Hexachloroacetone | 375 | Extended catalyst life (750h) | thieme-connect.com |
A significant route to HFA involves the isomerization of hexafluoropropylene oxide (HFPO). fluorine1.ru This rearrangement is typically catalyzed by Lewis acids. Antimony pentafluoride (SbF₅) is an effective catalyst for this transformation, with reactions carried out in the liquid phase or in a continuous gas-phase process where gaseous HFPO is passed over SbF₅ adsorbed on a solid support. fluorine1.rugoogle.com This continuous process can operate at temperatures of 10-200°C and achieves high conversion rates. google.com Other catalysts, such as aluminum chlorofluoride, activated alumina (Al₂O₃), and titanium oxide (TiO₂), have also been shown to effectively catalyze the isomerization of HFPO to HFA. fluorine1.ruoup.comgoogle.com Using fluorinated γ-Al₂O₃ can result in a 97% yield of HFA at 100% HFPO conversion. fluorine1.ru
| Catalyst | Conditions | HFPO Conversion (%) | HFA Yield/Selectivity (%) | Reference |
| Antimony Pentafluoride (SbF₅) | 31°C, 0.3-13.76 MPa | 99 | N/A | fluorine1.ru |
| Antimony Pentafluoride (SbF₅) on support | 10-200°C (continuous) | N/A | High | google.com |
| Fluorinated γ-Al₂O₃ | N/A | 100 | 97 | fluorine1.ru |
| Al₂O₃ promoted with SbF₅ | 5-100°C | 100 | 99.5 | fluorine1.ru |
| Titanium Oxide (TiO₂) | N/A | N/A | Catalyzes reaction | oup.comgoogle.com |
The oxidation of various fluoroalkenes is a versatile strategy for producing HFA. Beyond hexafluoropropylene (as discussed in 2.1.1), other fluorinated olefins serve as precursors. A historically significant method involves the oxidation of perfluoroisobutene. fluorine1.rufluorine1.ru For example, treating perfluoroisobutene with 30% hydrogen peroxide and methanol, followed by potassium carbonate, yields HFA hydrate (B1144303) at 40.8%. fluorine1.ru More recently, the atmospheric oxidation of other fluoroalkenes has been studied. The Cl-initiated oxidation of hexafluoroisobutylene (HFIB) in the presence of air has been shown to produce HFA with a yield of 94 ± 5%. rsc.org Another method involves the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)thiethane with sodium nitrite (B80452) to conveniently produce HFA. fluorine1.ru
The use of Grignard reagents in the context of hexafluoroacetone primarily involves their reaction with HFA to produce tertiary alcohols, rather than synthesizing HFA itself. For example, phenylethenyl magnesium chloride reacts with HFA at low temperatures to produce 1,1,1,3,3,3-hexafluoro-2-(4-styrene)propanol. scispace.com However, there is a documented instance of HFA synthesis involving a Grignard-like reaction where trifluoromethyl magnesium iodide (CF₃MgI) reacts with trifluoroacetonitrile (B1584977) (CF₃CN) to form HFA with a 33% yield. fluorine1.ru
Photochemistry offers several pathways to generate HFA. One method involves the photolysis of bis(trifluoromethyl)-sulfine. fluorine1.rufluorine1.ru Another route is the oxidation of diazomethane (B1218177) with molecular oxygen under UV radiation (305 nm), which forms an HFA-O-oxide intermediate that converts to HFA upon exposure to light of a longer wavelength (590 nm). fluorine1.ru Photochemical reactions of HFA itself are also well-studied, such as its reduction in the presence of an alcohol and UV light to form perfluoropinacol, though this does not produce HFA. google.com The photolysis of hexafluoroacetone in the presence of nitric oxide has been explored as a potential route to fluorinated nitrosoalkanes. researchgate.net While electrochemical methods are increasingly used in organic synthesis, particularly with HFA-derived solvents like hexafluoroisopropanol (HFIP), their application for the direct synthesis of HFA is not prominently documented in the reviewed literature. bohrium.comacs.org An unprecedented photoredox-catalyzed deoxygenation of hexafluoroacetone hydrate has been established to accomplish the hydroxylpolyfluoroalkylation of electron-deficient alkenes. researchgate.netresearchgate.net
Grignard Reagent Mediated Syntheses of Hexafluoroacetone Derivatives
Direct Synthesis of Hexafluoroacetone Oxime
Direct synthesis routes focus on the formation of the oxime functional group from hexafluoroacetone itself.
The most straightforward method for synthesizing this compound is the direct condensation reaction between hexafluoroacetone and a hydroxylamine (B1172632) derivative. numberanalytics.com Hexafluoroacetone is highly electrophilic at its carbonyl carbon due to the strong electron-withdrawing effects of its two trifluoromethyl groups, making it highly reactive towards nucleophiles like hydroxylamine. wikipedia.org The reaction proceeds via a nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH functional group characteristic of an oxime. numberanalytics.com
The general reaction can be represented as: (CF₃)₂C=O + H₂N-OH → (CF₃)₂C=N-OH + H₂O
This type of condensation is a fundamental and widely applied reaction in organic chemistry for the formation of oximes from various carbonyl compounds. numberanalytics.comnih.gov The high reactivity of hexafluoroacetone facilitates this conversion, often under mild conditions.
In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous solvents and minimize waste, several environmentally friendly methods for oxime synthesis have been developed. nih.govijprajournal.com While not always specific to hexafluoroacetone in the cited literature, these general principles are applicable.
Solvent-free, or "dry media," reactions represent a significant green alternative. nih.govresearchgate.net One such technique is grindstone chemistry, where solid reactants are ground together, sometimes with a solid catalyst, to initiate the reaction. nih.govresearchgate.net This method avoids the use of bulk solvents, reduces reaction times, and simplifies product work-up. researchgate.net Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to be effective for the oximation of various carbonyl compounds under these solvent-free conditions. nih.gov Another approach involves the use of microwave irradiation, often in conjunction with a solid support or catalyst, which can dramatically reduce reaction times compared to conventional heating. researchgate.net
| Method Type | Catalyst/Condition | Key Advantages |
| Grindstone Chemistry | Bi₂O₃, Sb₂O₃ | Solvent-free, rapid reaction, simple work-up, minimal waste. nih.govresearchgate.net |
| Microwave Irradiation | Basic Alumina, CaO | Reduced reaction times, solvent-free potential. researchgate.net |
| Aqueous Media | Natural Acid Catalysts (e.g., citrus juice) | Use of water as a safe solvent, environmentally benign catalysts. ijprajournal.com |
Oximes can exist as geometric isomers (E and Z) due to the restricted rotation around the C=N double bond. The synthesis of a specific isomer is a common challenge in oxime chemistry. researchgate.net For many oximes, standard synthetic methods yield either a mixture of isomers or the thermodynamically more stable E isomer. researchgate.net
Several strategies have been developed to control or influence the isomeric ratio:
Acid-Promoted Isomerization: The E/Z isomerization of oximes can be promoted by acids in aqueous solutions. The mechanism may involve the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond before re-forming the double bond. researchgate.net
Photochemical Isomerization: Visible-light-mediated energy transfer catalysis is an emerging method for achieving Z-isomers of aryl oximes from the more common E-isomers. researchgate.net This technique relies on the photo-mediated [2+2]-cycloaddition between imines and oximes, although for many oximes, isomerization from the excited state can be a competing and limiting factor. nsf.gov
Catalytic Approaches: Transition metal catalysts, including those based on copper, nickel, or cobalt, can be used to mediate reactions involving oximes. nsf.gov While often focused on subsequent transformations of the oxime group, the choice of catalyst and reaction conditions can potentially influence the isomeric outcome of the initial synthesis.
Solvent-Free and Green Chemistry Approaches for Oxime Formation
Indirect Synthesis of this compound Derivatives
Indirect methods involve the synthesis of the oxime from precursors other than hexafluoroacetone itself.
Imines, which contain a C=N bond, are structurally related to oximes and can serve as precursors. nih.gov The high reactivity of the imine functional group allows for a wide range of chemical transformations. nih.gov While direct conversion of a simple perfluorinated imine to an oxime is not extensively detailed in the provided context, related transformations are known in heterocyclic synthesis. For instance, reactions of hexafluoroacetone-derived imines with nucleophiles are used to construct various nitrogen-containing heterocycles like aziridines. rsc.org The transformation to an oxime analog would conceptually involve the introduction of a hydroxyl group onto the nitrogen atom of the perfluorinated imine.
A notable indirect synthesis starts from octafluoroisobutylene. thieme-connect.com This method avoids the direct handling of hexafluoroacetone in the initial steps. A 2009 study by Ying et al. outlines a process where octafluoroisobutylene is first dissolved in an alcohol and reacted with a tertiary amine. thieme-connect.com This step forms a tetraalkylammonium salt of a hexafluoroisobutylene-alkoxy adduct. Subsequently, this salt is treated with an alkali metal or alkaline earth metal nitrite to produce this compound. thieme-connect.com The final step involves reacting the oxime with an inorganic acid to generate hexafluoroacetone, indicating that the oxime is a stable, isolable intermediate in this synthetic sequence. thieme-connect.com
Reactivity and Mechanistic Investigations of Hexafluoroacetone Oxime
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of hexafluoroacetone (B58046) oxime is dictated by the strong electron-withdrawing nature of its two trifluoromethyl (-CF₃) groups. These groups create a highly electron-deficient carbon atom in the C=N double bond, making it a potent electrophilic site susceptible to attack by nucleophiles. wikipedia.org This is analogous to its parent ketone, hexafluoroacetone, which readily reacts with nucleophiles like water to form a stable hydrate (B1144303). wikipedia.org
Conversely, the oxime moiety also possesses nucleophilic character. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in reactions with electrophiles. eopcw.com Protonation, for instance, typically occurs at the oxygen atom, which is the initial step in acid-catalyzed reactions like the Beckmann rearrangement. organic-chemistry.org
| Reactivity Type | Reactive Center | Driving Force | Typical Reactants |
| Electrophilic | Carbon atom of C=N | Strong induction by -CF₃ groups | Nucleophiles (e.g., amines, alcohols, carbanions) |
| Nucleophilic | Oxygen atom of -NOH | Lone pair of electrons | Electrophiles (e.g., protons, alkylating agents) |
Radical Pathways Involving Hexafluoroacetone Oxime
The oxime functional group can be a precursor to nitrogen-centered radicals known as iminoxyl or oxime radicals. These intermediates are valuable in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Iminoxyl radicals are transient species generated from the corresponding oximes through one-electron oxidation. beilstein-journals.org This process involves the removal of the hydrogen atom from the hydroxyl group. A variety of oxidizing agents can be employed for this transformation. nih.gov The resulting radical has the unpaired electron delocalized between the nitrogen and oxygen atoms, existing in two main resonance forms. This delocalization contributes to its relative stability compared to other radical types. d-nb.info
Common Oxidizing Agents for Iminoxyl Radical Generation nih.gov
Lead(IV) acetate (B1210297) (Pb(OAc)₄)
Cerium(IV) ammonium (B1175870) nitrate (B79036) ((NH₄)₂Ce(NO₃)₆)
Silver(I) oxide (Ag₂O)
Phenyliodine(III) diacetate (PhI(OAc)₂)
2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) in combination with an oxidant
The structure of the iminoxyl radical derived from this compound would be [(CF₃)₂C=NO•]. The strong electron-withdrawing trifluoromethyl groups are expected to influence the stability and reactivity of this radical species. Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are typically used to detect and characterize these short-lived radicals. beilstein-journals.org
Once generated, iminoxyl radicals can undergo intramolecular reactions, particularly cyclization, if a suitable reactive site exists within the molecule. beilstein-journals.orgd-nb.info These reactions are a powerful tool for constructing heterocyclic ring systems. The two primary pathways for intramolecular cyclization are: d-nb.info
Hydrogen Atom Transfer (HAT): The iminoxyl radical abstracts a hydrogen atom from a carbon atom within the same molecule, typically from the δ-position, to form a C-centered radical. This is followed by cyclization. d-nb.info
Addition to an Unsaturated Bond: The radical adds to an internal C=C double bond. Depending on whether the oxygen or nitrogen atom of the radical attacks the double bond, different products are formed. beilstein-journals.orgd-nb.info
The cyclization predominantly leads to five-membered rings. beilstein-journals.org
C–O Bond Formation: Attack by the oxygen atom results in the formation of an isoxazoline (B3343090) ring.
C–N Bond Formation: Attack by the nitrogen atom yields a cyclic nitrone.
| Cyclization Pathway | Intermediate Step | Resulting Heterocycle | Bond Formed |
| Addition to C=C | Oxygen attack | Isoxazoline | C-O |
| Addition to C=C | Nitrogen attack | Cyclic Nitrone | C-N |
| 1,5-Hydrogen Atom Transfer | C-radical formation | Isoxazoline or other heterocycles | C-O or C-N |
In the absence of an intramolecular reaction pathway, iminoxyl radicals can participate in intermolecular reactions. A key reaction is their addition to external unsaturated bonds, such as alkenes and alkynes. beilstein-journals.orgd-nb.info Due to the dual nature of the iminoxyl radical (O-centered and N-centered), the addition can result in either C-O or C-N bond formation, though C-O coupling is more common in intermolecular reactions. d-nb.info
The reaction of an iminoxyl radical with an alkene typically proceeds via the addition of the radical to the double bond to form a new carbon-centered radical intermediate. This intermediate can then be trapped by another radical or undergo further transformations to yield the final product. researchgate.net The regioselectivity and stereoselectivity of this addition are influenced by steric and electronic factors of both the alkene and the oxime radical.
Intramolecular Cyclization Reactions of Oxime Radicals
Rearrangement Reactions
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the alkyl or aryl group that is positioned anti to the leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed. masterorganicchemistry.com
For this compound, the two groups attached to the carbon are identical trifluoromethyl groups. Therefore, the rearrangement involves the migration of one of the -CF₃ groups.
Proposed Mechanism for the Beckmann Rearrangement of this compound:
Protonation: The hydroxyl group of the oxime is protonated by a strong acid (e.g., sulfuric acid) to form an oxonium ion.
Rearrangement/Dehydration: A trifluoromethyl group migrates from the carbon to the nitrogen atom, with the simultaneous loss of a water molecule. This step results in the formation of a stable nitrilium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.
Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yield the final product, N-(trifluoromethyl)trifluoroacetamide.
The expected product of this rearrangement highlights a method for forming a fluorinated amide from a fluorinated oxime.
Beckmann Rearrangement of this compound
Hydrolysis and Fragmentation Pathways
The hydrolysis of oximes is a fundamental reaction that can be influenced by the presence of electron-withdrawing groups. This compound can be hydrolyzed back to hexafluoroacetone. epo.org One method describes the production of hexafluoroacetone from its oxime by heating with a concentrated mineral acid such as sulfuric acid. fluorine1.ru The high thermal stability and resistance to hydrolysis conferred by the fluorine atoms are notable features of this compound.
The fragmentation of oximes upon electron ionization in mass spectrometry provides valuable structural information. The McLafferty rearrangement is a common fragmentation pathway for oximes. nih.govlouisville.edu This process involves the transfer of a gamma-hydrogen atom to the oxime nitrogen, followed by cleavage of the alpha-beta carbon-carbon bond. nih.gov Studies on various oximes have shown that the presence of an oxygen atom at the β-position can significantly enhance the McLafferty rearrangement. nih.govlouisville.edu For silyl (B83357) oxime ethers, this rearrangement can be followed by the loss of a t-butyl radical. nih.govlouisville.edu
In the case of chloropentafluoroacetone (B1346615) oxime, decomposition in water has been observed to liberate chloride and fluoride (B91410) ions. rhf.org.lb This suggests a hydrolytic pathway that involves the breakdown of the carbon-halogen and carbon-fluorine bonds, influenced by the aqueous environment.
The table below outlines key hydrolysis and fragmentation reactions of this compound and related compounds.
| Process | Substrate | Conditions/Initiation | Key Products/Fragments | Reference |
| Acid Hydrolysis | This compound | Concentrated H₂SO₄, Heat | Hexafluoroacetone | epo.orgfluorine1.ru |
| Aqueous Decomposition | Chloropentafluoroacetone Oxime | Water | Chloride ions, Fluoride ions | rhf.org.lb |
| Mass Spectrometry Fragmentation | General Oximes | Electron Ionization | McLafferty rearrangement products | nih.govlouisville.edu |
Derivatization and Functionalization of Hexafluoroacetone Oxime
Formation of Oxime Ethers and Esters
The hydroxyl group of hexafluoroacetone (B58046) oxime can be readily derivatized to form corresponding ethers and esters through alkylation and acylation reactions. These derivatives are important intermediates for further synthetic transformations.
O-acylation of hexafluoroacetone oxime with sulfonyl chlorides yields sulfonate esters. A notable example is the synthesis of this compound tosylate. epdf.pub This compound has been utilized as a precursor in the preparation of other complex heterocyclic structures. epdf.pub Patents have also described various fluoroketoxime sulfonate compounds as subjects of synthetic studies. google.com
The formation of oxime ethers, such as this compound O-methyl ether, has also been reported in the scientific literature, with its chemical structure confirmed through spectroscopic methods like NMR. dss.go.th Generally, the synthesis of oxime ethers and esters proceeds through the reaction of the oxime with an alkylating or acylating agent, such as an alkyl halide or acid chloride, often in the presence of a base.
Table 1: Examples of this compound Esters
| Derivative Name | Acylating Agent | Product Class | Reference |
| This compound tosylate | p-Toluenesulfonyl chloride | Sulfonate Ester | epdf.pub |
Synthesis of Imine-Based Adducts and Related Compounds
The carbon-nitrogen double bond in this compound and its derivatives provides a site for cycloaddition and rearrangement reactions, leading to the formation of various imine-based adducts and heterocyclic compounds.
One significant derivative is this compound nitrite (B80452), which is formed from the oxime. This nitrite derivative engages in cycloaddition reactions with electron-rich alkenes, such as vinyl ethers. vdoc.pub These reactions can proceed at low temperatures to yield N-nitrosoisoxazolidine derivatives. vdoc.pubresearchgate.net This transformation highlights the utility of the oxime's N-O functionality in constructing five-membered heterocyclic rings.
Furthermore, derivatives like this compound tosylate serve as key starting materials for other heterocyclic systems. For instance, it is a direct precursor in the synthesis of N-substituted fluorodiaziridines, which are three-membered ring compounds containing two nitrogen atoms. epdf.pub This process demonstrates the conversion of the oxime functionality into a strained, imine-related cyclic structure.
Table 2: Heterocyclic Synthesis from this compound Derivatives
| Oxime Derivative | Reactant | Product Type | Reference |
| This compound nitrite | Vinyl ether | N-Nitrosoisoxazolidine | vdoc.pubresearchgate.net |
| This compound tosylate | Ammonia | Fluorodiaziridine | epdf.pub |
Introduction of Heteroatom Functionalities
Heteroatoms such as sulfur and silicon can be incorporated into the this compound structure, primarily through modification of the hydroxyl group. These functionalizations expand the synthetic utility of the parent compound.
The introduction of sulfur is well-documented through the synthesis of sulfonate esters. As mentioned previously, the reaction of this compound with p-toluenesulfonyl chloride produces this compound tosylate, a stable crystalline solid. epdf.pub This reaction covalently links a sulfur atom to the oxime molecule via an oxygen bridge.
The formation of O-silyl ethers is another potential functionalization. While specific literature on the direct silylation of this compound is limited, the use of silyl (B83357) ethers as protecting groups for hydroxyl functionalities is a common strategy in organic synthesis. google.com This suggests that this compound could likely be converted to its corresponding O-silyl ether derivative by reacting it with a suitable silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base.
Creation of Polyfluorinated Carbinol Derivatives through Oxime Intermediates
This compound can be employed as a stable precursor for the synthesis of hexafluoroisopropanol, a significant polyfluorinated carbinol. This transformation is typically achieved through a two-step sequence involving hydrolysis of the oxime followed by reduction of the resulting ketone.
Several processes have been described where an O-alkylated this compound is first converted to this compound, which is subsequently hydrolyzed using an acid catalyst. epo.orggoogle.comepo.org This hydrolysis step effectively cleaves the C=N-OH bond, yielding hexafluoroacetone. google.com
Once hexafluoroacetone is generated, it can be readily reduced to form hexafluoroisopropanol. google.com This reduction is a well-established industrial process, often carried out via catalytic hydrogenation. This pathway demonstrates the role of this compound as a stable, handleable intermediate that can be efficiently converted back to the parent ketone for the production of valuable polyfluorinated alcohols.
Coordination Chemistry of Hexafluoroacetone Oxime and Analogs
Hexafluoroacetone (B58046) Oxime as a Ligand in Metal Complexes
Hexafluoroacetone oxime, with the chemical formula (CF₃)₂C=NOH, is a versatile ligand capable of coordinating to metal centers through its nitrogen or oxygen atoms, or by forming a chelate ring. The potent electron-withdrawing nature of the two trifluoromethyl groups significantly impacts its coordination behavior. While these groups reduce the basicity of the oxime, they enhance its ability to act as a coordinating agent for a variety of metal ions.
The chemistry of oxime and oximato metal complexes has been a subject of extensive study. at.ua The coordination of this compound, in particular, has been shown to form stable complexes with several transition metals. For instance, it can react with platinum(II) compounds, where the oxime group acts as a ligand. Research has also documented the oxidative addition of oximes to electron-rich metal centers, such as rhenium, leading to the formation of methyleneamide complexes. at.uaresearchgate.net In some cases, the hydroxide (B78521) ligand in these complexes can be replaced by fluoride (B91410). at.ua
Impact of Fluoroalkyl Groups on Coordination Modes and Stability
The fluoroalkyl groups are pivotal in defining the coordination modes and stability of the resulting metal complexes. mdpi.com The strong inductive effect of these groups has several significant consequences:
Modified Electronic Properties: While the electron-withdrawing nature of fluoroalkyl groups reduces the σ-donor capability of the ligand, it enhances its π-acceptor properties. mdpi.comscispace.com This can result in stronger metal-ligand bonds with electron-rich metal centers.
Steric Influence: The bulky trifluoromethyl groups create significant steric hindrance around the metal center, which can influence the coordination number and geometry of the complex. mdpi.com This steric bulk can stabilize low-coordinate metal centers. scispace.com
Tuning Reactivity: The presence of fluorinated ligands can be used to fine-tune the reactivity of metal complexes for applications in catalysis and materials science. acs.org
The interplay of these electronic and steric effects allows for the rational design of metal complexes with tailored properties. mdpi.comscispace.com
Analogous Coordination Chemistry with Hexafluoroacetone Hydrate (B1144303)
Hexafluoroacetone hydrate, (CF₃)₂C(OH)₂, a stable gem-diol, exhibits coordination chemistry that is in many ways analogous to its oxime counterpart. uwo.caresearchgate.net The acidity of its hydroxyl protons is enhanced by the electron-withdrawing trifluoromethyl groups, allowing it to act as a precursor to fluorinated alkoxide ligands. uwo.caquora.com
Characterization of Fluorinated Alkoxide Complexes
The deprotonation of hexafluoroacetone hydrate yields fluorinated alkoxide ligands that readily coordinate to a wide range of metal ions, including Cu(II), Ni(II), Co(III), Mn(II), Pt(II), Sn(II), and Sb(III). uwo.ca The resulting complexes have been extensively characterized by various analytical techniques, including single-crystal X-ray diffraction. uwo.carsc.org These studies have revealed that hexafluoroacetone hydrate can adopt multiple coordination modes, such as acting as a chelating dialkoxide, a bridging dialkoxide, or a monodentate ion. uwo.ca The synthesis of fluorinated aminoalkoxide complexes has also been reported, with their volatility and thermal stability being evaluated for potential use as vapor deposition precursors. cdnsciencepub.comacs.org
The following table provides representative characterization data for some fluorinated alkoxide complexes.
| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data |
| K{K(18C6)}[Co(OC₄F₉)₄] | Co(II) | Pseudo-tetrahedral | UV-vis, IR |
| {K(18C6)}[Fe(OC₄F₉)₃] | Fe(II) | Trigonal | UV-vis, IR |
| [Cu{OCR(CF₃)CH₂NMeR′}₂] | Cu(II) | Square Planar | Single Crystal X-ray Diffraction |
| [Ru(CO)₂(amak)₂] | Ru(II) | Octahedral | Single Crystal X-ray Diffraction |
Data sourced from various studies on fluorinated alkoxide complexes. rsc.orgcdnsciencepub.comacs.org
Influence of Metal Center and Coligands on Coordination Geometry
The coordination geometry of metal complexes with fluorinated alkoxide ligands is significantly influenced by the nature of the metal center and the presence of coligands. uwo.ca
Metal Center: The identity of the metal ion, including its size and electronic configuration, plays a crucial role in determining the final structure of the complex. uwo.ca For example, different metal ions can lead to the formation of mononuclear or polynuclear complexes. mdpi.com The use of fluorinated alkoxides has enabled the synthesis of rare three-coordinate late transition metal complexes. rsc.org
Coligands: The steric and electronic properties of coligands are also critical in dictating the coordination environment. uwo.canih.gov The addition of Lewis bases, such as substituted pyridines, can affect the nuclearity of iron alkoxide complexes, leading to either monomeric or dimeric species. nih.gov The stability of the resulting complexes is also subtly dependent on the coligands present in the metal's coordination sphere. southampton.ac.uk
The ability to manipulate the coordination geometry through the careful selection of the metal center and coligands is a fundamental aspect of designing functional coordination compounds. uwo.canih.gov
Applications of Hexafluoroacetone Oxime in Advanced Organic Synthesis
Utility in Specific Synthetic Transformations
Precursors for Nitrogen-Containing Heterocycles
Hexafluoroacetone (B58046) oxime serves as a valuable and reactive building block in the synthesis of various nitrogen-containing heterocycles. Its utility stems from the presence of the highly electrophilic carbon atom of the C=N bond, activated by the two trifluoromethyl groups, and the reactive N-OH group. These features allow for a range of cyclization reactions with suitable partners to construct diverse heterocyclic frameworks, which are significant scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.commdpi.com
The synthesis of nitrogen-containing heterocycles often involves the cleavage of the N-O bond in oxime precursors. nih.gov This can be achieved under various catalytic conditions, including transition-metal catalysis, to form new C-N bonds necessary for ring formation. nih.gov For instance, strategies involving the [2+2+2] cycloaddition of diynes with oximes, catalyzed by rhodium, have been developed for the synthesis of pyridine (B92270) derivatives. mdpi.com While these methods showcase the general utility of oximes, the specific application of hexafluoroacetone oxime in these transformations provides access to heterocycles bearing the unique bis(trifluoromethyl) motif.
Research has shown that hexafluoroacetone itself reacts with certain nitrogen-containing π-systems. For example, its reaction with cytosine in DMF at 90°C leads to the formation of a pyrimido-1,3-oxazine derivative. ineosopen.org This reactivity highlights the potential of hexafluoroacetone derivatives, including its oxime, to act as precursors for complex heterocyclic systems. The general principle involves the initial nucleophilic attack from a nitrogen-containing substrate onto the electrophilic carbon of the hexafluoroacetone moiety, followed by cyclization and dehydration or other subsequent transformations. The synthesis of pyrrolines through the deoxygenation of oximes and subsequent hydroimination cyclization is another relevant synthetic strategy that can be adapted for this compound. researchgate.net
The versatility of oximes as precursors extends to the iterative synthesis of nitrogen-containing polyketides, where β-keto groups are converted to O-methyl oximes for the incorporation of nitrogen atoms, leading to structures like 2-pyridones. nih.gov This approach underscores the potential for this compound to be integrated into complex synthetic sequences to generate novel, fluorine-containing bioactive molecules.
| Reactant(s) | Catalyst/Conditions | Product Heterocycle | Key Findings |
| Diynes and Oximes | Rh-catalyst | Pyridine derivatives | Demonstrates a general route to pyridines from oximes. mdpi.com |
| Cytosine and Hexafluoroacetone | DMF, 90°C | Pyrimido-1,3-oxazine | Shows the reactivity of the hexafluoroacetone core with nitrogen heterocycles. ineosopen.org |
| Oximes and Enals | Dual Copper/Photoredox Catalysis | Pyrrolines | General method for pyrroline (B1223166) synthesis via N-O bond cleavage and cyclization. researchgate.net |
| Carboxylic acid and O-methyl hydroxylamine (B1172632) | Multi-step synthesis | 2-Pyridones | Iterative approach to nitrogen-containing polyketides via oxime intermediates. nih.gov |
Applications in Material Science Precursor Development
The unique properties conferred by the fluorine atoms in this compound, such as high thermal stability and chemical resistance, make it an attractive precursor for the development of advanced materials. Its application in material science is primarily centered on its role as a monomer or cross-linking agent in the synthesis of high-performance polymers.
Hexafluoroacetone, the parent compound of the oxime, is a known precursor for hexafluoroisopropanol, which is used in the production of specialty polymers. wikipedia.org Similarly, this compound can be utilized to introduce the gem-bis(trifluoromethyl) group into polymer backbones. This incorporation can significantly enhance the material's properties, including thermal stability, optical clarity, and gas permeability, while lowering the refractive index and surface energy.
The reactivity of the oxime functionality allows for its participation in various polymerization and modification reactions. For example, it can be used to create novel polymers and coatings with enhanced mechanical and thermal characteristics through the formation of cross-linked structures. The development of advanced materials with applications in fields such as electronics, aerospace, and specialty coatings often relies on the incorporation of fluorinated building blocks like this compound.
Furthermore, α-(trifluoromethyl)styrene and its derivatives, which can be conceptually related to structures derived from hexafluoroacetone, have found wide applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net This underscores the value of the trifluoromethyl group in designing materials with specific functionalities. The development of new synthetic methods, such as the photoredox-catalyzed deoxygenation of hexafluoroacetone hydrate (B1144303) for hydroxypolyfluoroalkylation, further expands the toolbox for creating novel fluorinated materials from hexafluoroacetone-derived precursors. researchgate.net
| Precursor | Resulting Material/Intermediate | Key Properties/Applications |
| This compound | High-performance polymers, Specialty chemicals | High thermal stability, chemical resistance. |
| Hexafluoroacetone | Hexafluoroisopropanol, Bisphenol AF | Precursors for specialty polymers. wikipedia.org |
| This compound | Cross-linked polymers and coatings | Enhanced mechanical and thermal properties. |
| Hexafluoroacetone Hydrate | Bis(trifluoromethyl)carbinols | Intermediates for advanced materials. researchgate.net |
Spectroscopic Analysis and Characterization of Hexafluoroacetone Oxime
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine-19.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of hexafluoroacetone (B58046) oxime, a single resonance is expected. This signal corresponds to the proton of the hydroxyl group (-OH) of the oxime functionality. The chemical shift of this proton is influenced by factors such as solvent, concentration, and temperature, and it typically appears as a broad singlet due to chemical exchange and quadrupole effects from the adjacent nitrogen atom. google.com In deuterated solvents that can exchange protons, such as D₂O or CD₃OD, this peak would diminish or disappear entirely. google.com Given the high electronegativity of the two trifluoromethyl (CF₃) groups, the oxime proton is expected to be significantly deshielded and thus appear at a downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-OH | Broad range, likely downfield | Singlet (broad) | Chemical shift is dependent on solvent, concentration, and temperature. Signal will exchange in D₂O. |
¹⁹F NMR Spectroscopic Analysis
The ¹⁹F NMR spectrum provides direct information about the fluorine atoms within the molecule. For hexafluoroacetone oxime, the six fluorine atoms of the two trifluoromethyl (CF₃) groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, a single signal is expected. In the case of a related compound, this compound phenyl ether, the spectrum shows two quadruplets at -10.55 and -12.85 ppm with a coupling constant of 5.6 Hz. lookchem.com Another derivative exhibits a singlet at -6.1 ppm. lookchem.com For this compound itself, a sharp singlet is anticipated in the typical region for CF₃ groups. PubChem indicates the availability of a ¹⁹F NMR spectrum for this compound. nih.gov
| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ( F₃ C)₂C=NOH | Region typical for CF₃ groups | Singlet | All six fluorine atoms are chemically equivalent. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule.
C=NOH Carbon: The carbon atom of the oxime group is anticipated to appear in the downfield region of the spectrum, characteristic of sp²-hybridized carbons involved in a double bond with a heteroatom.
CF₃ Carbons: The two trifluoromethyl carbons are equivalent and will give rise to a single resonance. This signal will be split into a quartet due to the one-bond coupling with the three attached fluorine atoms (¹JC-F). The carbon atom itself is expected to be significantly deshielded due to the electronegativity of the fluorine atoms.
Computational studies on similar oxime structures have been used to predict ¹³C NMR chemical shifts. hmdb.cachemicalbook.com
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| (C F₃)₂ | Downfield region | Quartet (due to ¹JC-F coupling) | The two CF₃ carbons are chemically equivalent. |
| C =NOH | Further downfield from CF₃ | Singlet or complex multiplet | Chemical shift is characteristic of an sp² carbon in an oxime. |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of atoms within a molecule. rsc.orgresearchgate.net
COSY: A ¹H-¹H COSY experiment on this compound would be of limited use for structural elucidation of the carbon backbone, as there is only one proton in the molecule, meaning no proton-proton couplings would be observed.
HSQC/HMQC: A ¹H-¹³C HSQC (or HMQC) spectrum would show a correlation between the oxime proton and the oxime carbon (C=NOH). hmdb.ca This would definitively assign the carbon signal that is directly attached to the proton-bearing nitrogen.
HMBC: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum could show correlations over two or three bonds. A correlation between the oxime proton and the trifluoromethyl carbons would be expected, providing evidence for the connectivity between the oxime group and the hexafluoroisopropylidene moiety.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The most informative regions are the O-H and C=N stretching frequencies. General IR data for oximes show a characteristic O-H stretching band, which is often broad, in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The C=N stretching vibration for oximes typically appears in the 1640-1690 cm⁻¹ range. wikipedia.org For this compound phenyl ether, a C=N stretching frequency has been reported at 1640 cm⁻¹. lookchem.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3100 - 3400 | Medium, Broad |
| C=N | Stretching | 1640 - 1690 | Medium to Weak |
| C-F | Stretching | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound (C₃HF₆NO) is 181.04 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181.
The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for oximes include the loss of small neutral molecules or radicals. For this compound, likely fragment ions would result from:
Loss of a hydroxyl radical (•OH), leading to an ion at m/z 164.
Loss of a trifluoromethyl radical (•CF₃), resulting in an ion at m/z 112. This is supported by PubChem data which indicates a second-highest peak at m/z 112 for this compound. nih.gov
Cleavage of the N-O bond.
| Ion | m/z (Mass/Charge Ratio) | Possible Identity |
| [M]⁺ | 181 | Molecular Ion |
| [M - OH]⁺ | 164 | Loss of hydroxyl radical |
| [M - CF₃]⁺ | 112 | Loss of trifluoromethyl radical |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by the chromophoric C=N double bond of the oxime group. Generally, oximes exhibit two characteristic absorption bands: a weak band at longer wavelengths corresponding to the n→π* transition of the lone pair electrons on the nitrogen atom, and a much stronger band at shorter wavelengths due to the π→π* transition within the double bond.
For this compound, the intense electron-withdrawing nature of the two trifluoromethyl groups is expected to cause a hypsochromic (blue) shift in these absorptions compared to non-fluorinated analogues like acetone (B3395972) oxime. While specific experimental λmax values are not extensively documented in publicly available literature, optical absorption spectra are noted to be in the deep UV range. The n→π* transition is anticipated to be a weak absorption, while the more intense π→π* transition would likely occur at a significantly shorter wavelength, deep within the ultraviolet region.
Vibrational and Electronic Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within this compound. These techniques are complementary to electronic spectroscopy (UV-Vis) and are crucial for confirming the molecular structure.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the oxime group gives rise to a medium intensity band, generally found between 1640-1690 cm⁻¹. unitechlink.comresearchgate.net One of the most prominent features in the spectrum would be the very strong absorption bands associated with the C-F stretching vibrations of the two trifluoromethyl groups, typically occurring in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations with a significant change in polarizability, such as the C=N double bond. Computational methods, like Density Functional Theory (DFT), are often employed alongside experimental work to precisely assign vibrational modes to the observed spectral bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Medium-Broad |
| C=N | Stretching | 1640 - 1690 | Medium |
| C-F | Stretching | 1100 - 1300 | Very Strong |
Advanced Spectroscopic Techniques for Structural Characterization
Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive structural confirmation of this compound. nih.gov
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information on its molecular weight and fragmentation pattern. The molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) of 181, corresponding to the molecular weight of the compound (C₃HF₆NO). nih.gov The fragmentation is predictable and dominated by the presence of the stable trifluoromethyl groups. A primary and often prominent fragmentation pathway is the loss of a trifluoromethyl radical (•CF₃), leading to a significant peak at m/z 112. nih.govwhitman.edu Other fragments may arise from further cleavages.
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 181 | Molecular Ion [M]⁺ | [C₃HF₆NO]⁺ |
| 112 | [M - CF₃]⁺ | [C₂HNOF₃]⁺ |
| 69 | [CF₃]⁺ | [CF₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insight into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR: A ¹H NMR spectrum would be expected to show a single, broad signal corresponding to the acidic proton of the hydroxyl group (-OH). The exact chemical shift would be dependent on the solvent and concentration.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound. Due to the structural symmetry, the six fluorine atoms of the two equivalent trifluoromethyl groups would give rise to a single resonance signal. nih.govacs.org The chemical shift for CF₃ groups adjacent to a carbonyl or imine function typically falls in the range of -65 to -85 ppm relative to CFCl₃. dovepress.comcolorado.edu Studies on hexafluoroacetone adducts with active hydrogen compounds show that the chemical shifts are sensitive to the molecular environment. acs.org
¹³C NMR: The ¹³C NMR spectrum would be expected to show two primary signals: one for the C=N carbon and another for the two equivalent carbons of the CF₃ groups. The signal for the CF₃ carbons would appear as a quartet due to one-bond coupling with the three attached fluorine atoms (¹J_CF).
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of hexafluoroacetone (B58046) oxime. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to find the lowest energy geometries of the molecule. researchgate.net For hexafluoroacetone oxime, calculations would focus on optimizing the bond lengths, bond angles, and dihedral angles.
A key structural feature of oximes is the potential for E/Z isomerism around the C=N double bond. Theoretical calculations can predict the relative stability of these two isomers. For instance, studies on substituted cyclohexanone (B45756) oximes have used DFT (B3LYP/6-31G) and MP2/6-31G methods to identify low-energy conformations, finding good agreement between calculated structures and experimental X-ray crystallography data. researchgate.net A similar approach for this compound would elucidate the preferred isomer and the rotational barriers of the trifluoromethyl groups. The strong electron-withdrawing nature of the two CF₃ groups is expected to significantly influence the electronic structure and geometry of the C=N-OH moiety compared to non-fluorinated analogues.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a workhorse in computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a step-by-step understanding of how a reaction proceeds. mdpi.com
For reactions involving oximes, DFT studies have provided crucial insights. For example, the mechanism of oxime formation itself has been analyzed using DFT, confirming that the reaction is catalyzed in acidic media and proceeds via a classical imine formation pathway. researchgate.net Other complex processes, such as the Beckmann rearrangement of cyclohexanone oxime, have been studied with DFT to explain the formation of side products and catalyst deactivation, which was attributed to an unexpected hydrolysis pathway involving a bimolecular reaction between two oxime molecules. unive.it In the context of this compound, DFT could be used to explore its hydrolysis, reduction, or participation in cycloaddition reactions, clarifying the role of the fluorine atoms in influencing reaction barriers and pathways.
Investigation of Reaction Energetics and Transition States
A pertinent example is the computational and experimental study of the reaction between the simplest Criegee intermediate (CH₂OO) and hexafluoroacetone. This work determined a rapid rate coefficient of (3.0 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating a very low activation barrier. researchgate.netrsc.org The reaction proceeds via the formation of a secondary ozonide. rsc.org Similarly, DFT calculations on the iridium-catalyzed asymmetric hydrogenation of other oximes have been used to pinpoint the hydride transfer as the chirality-determining step, with calculated energy barriers explaining the observed stereoselectivity. mdpi.com For any proposed reaction of this compound, similar calculations would provide the essential energetic data to predict its kinetic feasibility and product distribution.
| Catalyst | Pathway | Transition State | ΔΔG‡ (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Catalyst A1 | MsO⁻-assisted | TSA5-1fR | 13.8 | S-Hydroxylamine |
| TSA5-1fS | 13.2 | |||
| Catalyst B1 | MsO⁻-assisted | TSB5-1fR | 7.5 | S-Hydroxylamine |
| TSB5-1fS | 5.6 |
Modeling of Spectroscopic Parameters
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F). nih.gov For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for characterization. Computational studies on other oximes have shown excellent correlation between calculated and experimental chemical shifts, aiding in the determination of E/Z configuration and conformational analysis. researchgate.net
Vibrational Spectroscopy: The calculation of second derivatives of energy with respect to atomic displacement (the Hessian matrix) yields harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. Such analysis allows for the complete assignment of vibrational modes, as demonstrated for cyclohexanone oxime. nih.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) |
|---|---|---|
| C1 (C=N) | 161.9 | 166.4 |
| C2 | 32.3 | 35.8 |
| C3 | 27.0 | 28.4 |
| C4 | 25.9 | 27.3 |
Computational Studies on Radical Formation and Reactivity
The reactivity of radicals involving oximes is an area of growing interest, and computational studies are key to understanding these highly reactive, transient species. naiss.se DFT calculations on open-shell systems can determine the stability of radicals, spin density distribution, and the energetics of radical reactions.
For example, computational studies have supported a radical-nucleophilic substitution (Sᵣₙ1) chain mechanism for the reaction of aryl halides with specifically designed oxime anions, where the oxime plays a role in both initiating the radical process and coupling with the resulting aryl radical. whiterose.ac.uk Other research has investigated the generation of O- and N-centered radicals from oxime carbonates via photoredox catalysis, using calculations to understand the energy transfer processes and subsequent radical cascade reactions. naiss.se For this compound, theoretical studies could model its behavior as a radical acceptor or the stability of the corresponding oxime radical formed via hydrogen atom transfer (HAT) from the hydroxyl group.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase (e.g., in solution or interacting with a protein). nih.gov MD uses classical mechanics and a force field to simulate the movement of atoms over time, providing insights into intermolecular interactions like hydrogen bonding. academie-sciences.fr
Studies on other fluorinated oximes have used MD simulations to investigate their interaction and unbinding from the active site of enzymes like acetylcholinesterase. nih.govrsc.org These simulations revealed the critical role of cation-π interactions and hydrogen bonds in the binding process, showing that fluorination can enhance these interactions and hold the drug more firmly in the active site. nih.govrsc.orgrsc.org An MD simulation of this compound in water could be used to determine its solvation structure, the dynamics of hydrogen bonding between the oxime's N and O atoms and water, and to calculate properties like the radial distribution function (RDF) which describes the probability of finding a solvent molecule at a certain distance. analis.com.my
Predictive Modeling of Novel Reactivity Pathways
The culmination of the aforementioned computational techniques is their use in a predictive capacity to discover new reactions. By building a robust theoretical understanding of a molecule's structure, stability, and electronic properties, chemists can hypothesize and test novel reaction pathways entirely in silico.
For example, by understanding the reaction energetics (8.3) and radical stability (8.5) of this compound, researchers could model its reaction with various partners under different conditions (e.g., thermal, photochemical, catalytic). Computational studies on hydrofluoroolefin-derived Criegee intermediates have successfully predicted their bimolecular reactivity with various atmospheric pollutants, identifying trends based on the position of fluorine substituents. rsc.org This approach allows for the rapid screening of many potential reactions, identifying the most promising candidates for experimental validation and minimizing the need for extensive, trial-and-error laboratory work. Such predictive modeling can accelerate the discovery of new synthetic methodologies and applications for this compound.
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing acute inhalation toxicity of hexafluoroacetone (HFA), and how should exposure parameters be standardized?
- Methodological Answer : Use rodent models (rats/mice) with controlled inhalation chambers, adhering to OECD guidelines. Key parameters include exposure duration (e.g., 4-hour LC50 tests), concentration gradients (e.g., 6.9–1898 mg/m³), and post-exposure observation periods (≥14 days) to monitor delayed effects like testicular atrophy or kidney dysfunction . Include histopathological analysis of target organs (lungs, testes, kidneys) and compare results to established NOAEL/LOAEL thresholds .
Q. How should researchers mitigate reactivity challenges when handling HFA in aqueous environments?
- Methodological Answer : HFA reacts vigorously with water, forming hydrates (e.g., trihydrate) and releasing heat. Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) during synthesis. For hydration studies, employ low-temperature (0–4°C) conditions and stoichiometric controls to isolate specific hydrate forms (mono-, di-, or trihydrate) . Monitor pH changes due to acidic byproducts .
Q. What are the critical endpoints for evaluating occupational exposure limits (OELs) in HFA toxicity studies?
- Methodological Answer : Prioritize endpoints such as:
- Acute : Respiratory irritation (LOAEL: 32 mg/m³), CNS depression .
- Chronic : Testicular atrophy (NOAEL: 6.9 mg/m³ in rats), renal tubular degeneration .
Use interspecies extrapolation factors (e.g., 10x for human variability) and apply benchmark dose modeling to refine OELs .
Advanced Research Questions
Q. How can conflicting data on HFA’s reproductive toxicity (e.g., NOAEL variations) be resolved across studies?
- Methodological Answer : Discrepancies arise from exposure duration (acute vs. subchronic) and hydrate forms (e.g., sesquihydrate vs. trihydrate). Conduct comparative studies using consistent hydrate formulations and exposure regimens. Apply toxicokinetic modeling to account for metabolic differences (e.g., HFA’s conversion to hexafluoroisopropanol) . Validate findings with immunohistochemistry for germ cell apoptosis markers (e.g., caspase-3) .
Q. What analytical techniques are optimal for characterizing HFA hydration states and quantifying trace impurities?
- Methodological Answer :
- Hydration State : Use ¹⁹F NMR to distinguish between free HFA and hydrate forms (chemical shifts: 0 ppm for trihydrate vs. −75 ppm for anhydrous HFA) .
- Impurities : GC-MS with electron capture detection (ECD) for halogenated byproducts (e.g., hexafluoropropylene oxide) .
Calibrate with reference standards from ACGIH or NIOSH-certified sources .
Q. How do in vitro models (e.g., human liver microsomes) correlate with in vivo biotransformation pathways of HFA?
- Methodological Answer : In vitro microsomal assays show minimal HFA metabolism (≤1% conversion to trifluoroacetate), contrasting with in vivo rodent data where renal excretion dominates. Use isotopic labeling (¹⁴C-HFA) to track metabolites and validate cross-species relevance. Incorporate human-derived organoids to assess species-specific toxicity .
Data Contradiction & Synthesis Questions
Q. Why do some studies report HFA as non-mutagenic despite its structural similarity to known alkylating agents?
- Methodological Answer : HFA’s electrophilic carbonyl carbon is sterically hindered by trifluoromethyl groups, reducing DNA adduct formation. Test mutagenicity via Ames assay with S9 metabolic activation and compare to positive controls (e.g., ethyl methanesulfonate). Use computational docking studies to evaluate HFA’s binding affinity to nucleophilic DNA sites .
Q. What explains the variability in HFA’s irritation thresholds across animal models (e.g., rabbits vs. guinea pigs)?
- Methodological Answer : Species-specific differences in mucosal pH and epithelial thickness affect irritation severity. Standardize irritation assays using OECD Test No. 435 (corneal opacity) and measure inflammatory cytokines (IL-6, TNF-α) in ocular lavage fluid. Cross-reference with human epithelial cell lines (e.g., EpiOcular™) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
